CP-226269

Catalog No.
S524279
CAS No.
220941-93-5
M.F
C18H19FN4
M. Wt
310.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CP-226269

CAS Number

220941-93-5

Product Name

CP-226269

IUPAC Name

5-fluoro-2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-indole

Molecular Formula

C18H19FN4

Molecular Weight

310.4 g/mol

InChI

InChI=1S/C18H19FN4/c19-15-4-5-17-14(11-15)12-16(21-17)13-22-7-9-23(10-8-22)18-3-1-2-6-20-18/h1-6,11-12,21H,7-10,13H2

InChI Key

PQOIDBZLMJMYCD-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC3=C(N2)C=CC(=C3)F)C4=CC=CC=N4

Solubility

Soluble in DMSO

Synonyms

CP-226269; CP 226269; CP226269.

Canonical SMILES

C1CN(CCN1CC2=CC3=C(N2)C=CC(=C3)F)C4=CC=CC=N4

Description

The exact mass of the compound 5-Fluoro-2-(4-pyridin-2-yl-piperazin-1-ylmethyl)-1H-indole is 310.1594 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CP-226269, with the chemical formula C₁₄H₁₄F₂N₄, is identified by the CAS number 220941-93-5. It is a synthetic compound characterized as a dopamine D4 receptor agonist. The structure of CP-226269 includes a 5-fluoro-1H-indole moiety linked to a piperazine group substituted with a pyridine ring. This configuration contributes to its unique pharmacological properties, particularly in modulating neurotransmitter activity in the brain .

Chemical Structure and Properties

5-Fluoro-2-(4-pyridin-2-yl-piperazin-1-ylmethyl)-1H-indole, also known as CP-226269, is a heterocyclic molecule. Heterocyclic molecules contain atoms from more than one type of element in their ring structures. PubChem, a database of chemical information, provides a description of the molecule's structure and properties [].

Typical of indole and piperazine derivatives. Notably, it can participate in nucleophilic substitutions and coupling reactions due to the presence of reactive functional groups. The compound has been synthesized using methods that involve the formation of carbon-nitrogen bonds, which are critical for constructing its complex molecular architecture .

The primary biological activity of CP-226269 is its role as an agonist at the dopamine D4 receptor. This receptor is implicated in several neurological processes and disorders, including schizophrenia and attention deficit hyperactivity disorder. CP-226269 has been shown to induce calcium flux in human embryonic kidney cells expressing the dopamine D4 receptor but does not activate the D2L receptor, highlighting its selectivity .

In vitro studies suggest that CP-226269 may influence behaviors associated with dopamine signaling, making it a candidate for further investigation in neuropharmacology .

The synthesis of CP-226269 can be achieved through multiple routes. One common method involves the reaction of 5-fluoroindole with a piperazine derivative containing a pyridine substituent. The following steps summarize one of the synthetic pathways:

  • Formation of Indole Derivative: Start with 5-fluoroindole.
  • Piperazine Reaction: React with a suitable piperazine derivative that has a pyridine ring.
  • Purification: Use techniques such as recrystallization or chromatography to isolate CP-226269 in high purity .

CP-226269 has potential applications in neuroscience research, particularly in studying dopamine receptor function and related disorders. Its specificity for the dopamine D4 receptor makes it valuable for exploring therapeutic options for conditions such as schizophrenia and other mood disorders. Additionally, it may serve as a tool compound in drug discovery processes aimed at developing new treatments targeting dopaminergic pathways .

Studies involving CP-226269 have focused on its interactions with various receptors beyond dopamine D4. Research indicates that while it effectively activates the D4 receptor, it shows minimal interaction with other dopamine receptors like D2L. This selectivity is crucial for understanding its pharmacological profile and potential side effects .

Moreover, interaction studies often utilize cell lines engineered to express specific receptors, allowing researchers to elucidate the compound's mechanism of action at a cellular level.

Several compounds share structural similarities or pharmacological profiles with CP-226269. Here are some notable examples:

Compound NameStructure TypeMain Activity
A-412997Piperazine derivativeDopamine D4 receptor agonist
PD168077Indole-based compoundDopamine D4 receptor antagonist
SB-277011-APiperazine derivativeDopamine D2/D3 receptor antagonist
L-745870Indole derivativeDopamine D4 receptor antagonist

Uniqueness of CP-226269

CP-226269 stands out due to its selective agonistic activity on the dopamine D4 receptor without significant effects on other dopamine receptors like D2L. This selectivity may reduce unwanted side effects associated with broader-spectrum dopaminergic drugs, making it a unique candidate for targeted therapies .

Synthetic Pathways and Production Methodologies

Original Synthetic Routes from Pfizer Neuroscience Research

The primary synthetic route for CP-226269 was developed by Pfizer and documented in patent WO2003/101994 [6] [7]. The synthesis involves a key lithium aluminum hydride reduction step that transforms a carbonyl-containing precursor into the final methylated indole structure.

The documented synthetic pathway follows this sequence:

Step 1: Precursor Formation
The synthesis begins with the preparation of 5-fluoro-2-[(4-pyridin-2-yl-piperazin-1-yl)carbonyl]-1H-indole (Example 17A) [7]. This intermediate contains a carbonyl group that serves as the reduction target.

Step 2: Lithium Aluminum Hydride Reduction
The critical reduction step employs lithium aluminum hydride in tetrahydrofuran. Specifically, the precursor compound (3.50 g) is dissolved in tetrahydrofuran (50 mL) and treated with lithium aluminum hydride (30 mmol) [7]. This reduction converts the carbonyl group to a methylene bridge, forming the characteristic methylpiperazine linkage of CP-226269.

Step 3: Workup and Purification
Following the reduction, the reaction mixture undergoes a sequential aqueous workup involving water (1.14 mL), 15% aqueous sodium hydroxide (1.14 mL), and additional water (3.42 mL) [7]. The slurry is filtered, and the filtrate is concentrated. Purification is achieved through silica gel chromatography using ethyl acetate containing 0.1% ammonium hydroxide as the eluent [7].

Step 4: Salt Formation
The free base is converted to the maleate salt for improved stability and handling. The compound is dissolved in methanol with one equivalent of maleic acid, followed by crystallization from a toluene-ether system [7].

This reduction-based approach is particularly significant because lithium aluminum hydride selectively reduces the carbonyl while preserving the sensitive indole, pyridine, and piperazine functionalities [8] [9] [10]. The choice of tetrahydrofuran as solvent provides optimal solvation for both the hydride reagent and the organic substrate [10].

Industrial-Scale Synthesis Optimization Challenges

The transition from laboratory-scale synthesis to industrial production presents several optimization challenges specific to CP-226269 manufacturing:

Equipment Scaling Considerations
The lithium aluminum hydride reduction requires specialized equipment capable of handling pyrophoric reagents under inert atmosphere conditions [11]. Industrial-scale operations must address heat transfer limitations, as the reduction is highly exothermic. Mixing efficiency becomes critical when scaling from laboratory glassware to large reactor vessels, as inadequate mixing can lead to localized overheating and decomposition [12] [11].

Reagent Handling and Safety
Lithium aluminum hydride presents significant safety challenges for large-scale operations due to its pyrophoric nature and violent reaction with protic solvents [10]. Industrial facilities must implement specialized storage systems, automated dosing equipment, and emergency response protocols [11]. The sequential aqueous workup procedure requires careful control to prevent violent reactions between residual hydride and water [11].

Process Optimization Parameters
Temperature control becomes increasingly challenging at scale, as larger reaction masses have higher thermal inertia [12] [11]. The reaction temperature must be maintained below 35°C to prevent decomposition of the indole nucleus, requiring sophisticated cooling systems for industrial reactors [11]. Reaction time optimization is crucial, as extended exposure to reducing conditions can lead to over-reduction or ring opening of the pyridine moiety [8].

Solvent Recovery and Environmental Considerations
Tetrahydrofuran recovery and recycling become economically important at industrial scale [11]. The solvent must be rigorously dried and purified to remove water and peroxides that could interfere with the reduction or create safety hazards [11]. Environmental considerations include minimizing volatile organic compound emissions and implementing closed-loop solvent recovery systems [11].

Purification Protocols and Quality Control Measures

The purification of CP-226269 requires sophisticated chromatographic techniques and stringent quality control measures to ensure pharmaceutical-grade purity.

Primary Purification Methods
Silica gel column chromatography represents the primary purification technique for CP-226269 [7] [13] [14]. The optimal mobile phase consists of ethyl acetate containing 0.1% ammonium hydroxide, which provides sufficient basicity to prevent protonation of the piperazine nitrogen while maintaining adequate resolution [7]. The basic conditions are essential because the piperazine moiety can bind irreversibly to acidic silica gel sites [13].

Flash chromatography techniques using prepacked silica columns provide enhanced reproducibility and efficiency compared to traditional column methods [14] [15]. Gradient elution protocols typically begin with 0-5% ethyl acetate in hexanes and progress to higher ethyl acetate concentrations, allowing for fine-tuned separation of impurities [13].

Advanced Purification Techniques
High-performance liquid chromatography serves as both an analytical tool and preparative purification method for high-purity requirements [16] [17]. Reverse-phase HPLC using C18 columns with acetonitrile-water mobile phases containing trifluoroacetic acid provides excellent resolution of structural isomers and degradation products [17].

Crystallization of the maleate salt provides an additional purification step that removes residual organic impurities and ensures consistent particle size distribution [7]. The crystallization protocol involves dissolution in methanol followed by controlled precipitation with toluene and ether, yielding crystals suitable for pharmaceutical applications [7].

Quality Control Analytical Methods
Multiple analytical techniques are employed to ensure product quality and purity:

High-Performance Liquid Chromatography (HPLC) serves as the primary analytical method for purity determination and impurity profiling [16] [17]. The method typically employs reverse-phase columns with ultraviolet detection at 254 nm, providing sensitivity down to 0.05% for organic impurities [17].

Gas Chromatography (GC) is utilized for volatile impurity analysis, particularly residual solvents such as tetrahydrofuran and toluene [16] [17]. Headspace GC techniques allow for direct analysis of volatile compounds without sample preparation interference [17].

Nuclear Magnetic Resonance (NMR) Spectroscopy provides structural confirmation and quantitative purity analysis [7]. Proton NMR in deuterated dimethyl sulfoxide allows for identification of all hydrogen environments and detection of structural impurities [7].

Mass Spectrometry confirms molecular weight and provides fragmentation patterns for structural verification [7]. Electrospray ionization MS is particularly suitable for CP-226269 due to the basic nitrogen atoms that facilitate protonation [7].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.9

Exact Mass

310.1594

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

CP-226269

Dates

Modify: 2023-08-15
1: Basso AM, Gallagher KB, Bratcher NA, Brioni JD, Moreland RB, Hsieh GC, Drescher K, Fox GB, Decker MW, Rueter LE. Antidepressant-like effect of D(2/3) receptor-, but not D(4) receptor-activation in the rat forced swim test. Neuropsychopharmacology. 2005 Jul;30(7):1257-68. PubMed PMID: 15688083.
2: Sharma A, Kramer ML, Wick PF, Liu D, Chari S, Shim S, Tan W, Ouellette D, Nagata M, DuRand CJ, Kotb M, Deth RC. D4 dopamine receptor-mediated phospholipid methylation and its implications for mental illnesses such as schizophrenia. Mol Psychiatry. 1999 May;4(3):235-46. PubMed PMID: 10395213.

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